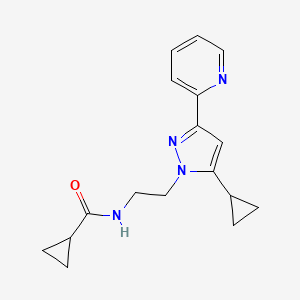
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes:
- Cyclopropyl Group : Enhances its chemical reactivity.
- Pyrazole Moiety : Known for diverse biological activities.
- Pyridine Ring : Contributes to its pharmacological properties.
The presence of the carboxamide group at the cyclopropanecarboxamide position is believed to enhance solubility and facilitate interactions with biological targets, making it a promising candidate for drug development.
Biological Activities
The compound has shown significant promise in various biological assays, primarily due to its structural features. Below are some key areas of biological activity:
- Antimicrobial Activity : Similar compounds with dihydropyridine cores have demonstrated antimicrobial properties, indicating potential effectiveness against bacterial infections.
- Anticancer Potential : Research suggests that derivatives of this compound may inhibit specific receptors or enzymes involved in cancer progression, making it a candidate for anticancer therapies.
- Anti-inflammatory Effects : The pyrazole ring is associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives known for their anti-inflammatory properties .
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to disease processes.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are employed to evaluate binding affinities and mechanisms of action. These studies are vital for assessing therapeutic potential and optimizing efficacy.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their corresponding biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Dihydropyridine core with methyl substitution | Antimicrobial activity |
| Pyridinone derivatives | Contains pyridine and carbonyl groups | Anticancer properties |
| Pyrazole-based compounds | Pyrazole ring with various substituents | Anti-inflammatory effects |
This comparison highlights the unique combination of cyclopropyl and heterocyclic systems in this compound, which may confer distinct pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- In vitro Studies on COX Inhibition : A study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes, revealing that certain structural modifications enhanced their potency against inflammation-related pathways .
- Anticancer Activity in Cell Lines : Research demonstrated that similar dihydropyridine derivatives exhibited cytotoxic effects in various cancer cell lines, suggesting that this compound may also possess anticancer properties worth further investigation.
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(13-6-7-13)19-9-10-21-16(12-4-5-12)11-15(20-21)14-3-1-2-8-18-14/h1-3,8,11-13H,4-7,9-10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKXQOSXQICBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














